molecular formula C9H7F11O B15092344 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane CAS No. 1516879-68-7

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane

Cat. No.: B15092344
CAS No.: 1516879-68-7
M. Wt: 340.13 g/mol
InChI Key: SCLPYRSSWDKFEM-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane typically involves the fluorination of hexane derivatives. One common method is the reaction of hexane with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction conditions often include low temperatures and the presence of catalysts to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms often makes it resistant to these reactions.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

    Addition: Electrophiles like halogens or nucleophiles such as amines can react with the prop-2-en-1-yl group.

    Oxidation/Reduction: Strong oxidizing or reducing agents may be required, but the reactions are less common due to the stability of the fluorinated compound.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions can produce various adducts.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty materials, coatings, and surfactants due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane involves its interaction with molecular targets through its fluorinated and prop-2-en-1-yl groups. The fluorine atoms can form strong interactions with other molecules, while the prop-2-en-1-yl group can participate in various chemical reactions. These interactions and reactions contribute to the compound’s effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane is unique due to the presence of both multiple fluorine atoms and the prop-2-en-1-yl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1516879-68-7

Molecular Formula

C9H7F11O

Molecular Weight

340.13 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-prop-2-enoxyhexane

InChI

InChI=1S/C9H7F11O/c1-2-3-21-4-5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H,1,3-4H2

InChI Key

SCLPYRSSWDKFEM-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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